Dibenzyl Disulfide
Description
Properties
IUPAC Name |
(benzyldisulfanyl)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPWHKZIJBODOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059738 | |
| Record name | Disulfide, bis(phenylmethyl) | |
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Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour | |
| Record name | Benzyl disulfide | |
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| Record name | Dibenzyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Benzyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |
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Boiling Point |
270.00 °C. @ 760.00 mm Hg | |
| Record name | Dibenzyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble or slightly soluble in water; soluble in hot alcohol, ether | |
| Record name | Benzyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |
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CAS No. |
150-60-7 | |
| Record name | Dibenzyl disulfide | |
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| Record name | Dibenzyl disulfide | |
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| Record name | Dibenzyl disulfide | |
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| Record name | Disulfide, bis(phenylmethyl) | |
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| Record name | Dibenzyl disulphide | |
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| Record name | Benzyl Disulphide | |
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| Record name | BENZYL DISULFIDE | |
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| Record name | Dibenzyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
71 - 72 °C | |
| Record name | Dibenzyl disulfide | |
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Preparation Methods
Reaction Mechanism and Process Design
The most widely documented method involves reacting sodium sulfide (Na₂S) with sulfur powder (S₈) to generate sodium disulfide (Na₂S₂), which subsequently reacts with benzyl chloride (C₆H₅CH₂Cl). The overall reaction proceeds as follows:
Key innovations in this method include the direct injection of benzyl chloride into sodium disulfide solution, which minimizes vaporization and enhances safety.
Optimization Parameters
Table 1: Representative Reaction Conditions and Yields
| Benzyl Chloride (kg) | Na₂S (kg) | S₈ (kg) | Ethanol (kg) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 100 | 150 | 32 | 200 | 78 | 90 |
| 100 | 75 | 25 | 280 | 81 | 92 |
Purification Protocol
Crude DBDS is washed with hot water (70–78°C) to remove NaCl, followed by ethanol extraction to isolate purified crystals. This eliminates energy-intensive recrystallization steps, reducing production time by 23 hours compared to traditional methods.
Phase-Transfer Catalysis Using H₂S-Rich Monoethanolamine
Green Synthesis Approach
This method utilizes waste hydrogen sulfide (H₂S) absorbed in monoethanolamine (MEA), reacting with benzyl chloride under liquid-liquid-solid phase-transfer catalysis (PTC). Amberlite IR 400, a triphasic catalyst, facilitates ion exchange between aqueous H₂S/MEA and organic benzyl chloride phases.
Critical Process Variables
Table 2: Phase-Transfer Catalysis Performance Metrics
| Catalyst Loading (g/L) | H₂S Concentration (M) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|
| 0.5 | 0.8 | 98 | 4 |
| 1.0 | 1.2 | 100 | 3 |
| 2.0 | 1.5 | 100 | 2.5 |
Chemical Reactions Analysis
Thermal Decomposition and Acid-Catalyzed Cleavage
DBDS undergoes decomposition under heat or acidic conditions, producing reactive intermediates:
This reaction is critical in transformer oils, where DBDS degradation leads to copper sulfide (CuS) formation on windings, causing corrosion .
Key Data:
| Condition | Product | Reaction Time | Reference |
|---|---|---|---|
| 80–100°C, H | Benzyl mercaptan + CuS | 10–60 minutes |
Reaction with Sodium Hydroxide
In aquoethanolic NaOH, DBDS cleaves to form benzaldehyde and α-toluenethiol :
Mechanistic Insight:
-
The disulfide bond undergoes nucleophilic attack by hydroxide ions.
-
Benzyl mercaptan intermediates oxidize to benzaldehyde under basic conditions .
Reaction with Sodium Polysulfide (Na2_22Sx_xx)
In the presence of NaS and NaOH, DBDS preferentially forms benzaldehyde :
Comparison of Pathways:
| Reagent | Primary Product | Byproduct |
|---|---|---|
| NaOH (aq/EtOH) | Benzaldehyde | α-Toluenethiol |
| NaS + NaOH | Benzaldehyde | Minimal byproducts |
Reduction to Thiolate Salts
DBDS reacts with alkali metals (e.g., Li, Na) or hydride reagents (e.g., NaBH), yielding thiolate salts :
These salts serve as nucleophiles in organic synthesis for forming thioethers.
Industrial Destruction Using Sodium Reagents
DBDS in transformer oil is effectively destroyed using a sodium hydroxide-polyethylene glycol (PEG) reagent :
Process Parameters:
| Parameter | Value | Result |
|---|---|---|
| Temperature | 80–100°C | 99.9% DBDS decomposition |
| Time | 10–30 minutes | Non-corrosive oil (ASTM D 1275B) |
This method converts DBDS into non-reactive sulfur species, mitigating copper corrosion .
Oxidation Reactions
While not directly reported for DBDS, analogous disulfides oxidize to sulfoxides or sulfones. For example, diphenyl disulfide oxidizes with Pb(OAc) to form sulfinite esters .
Halogenation
DBDS reacts with halogens (e.g., Cl) to form sulfenyl halides :
These intermediates are useful in electrophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Dibenzyl Disulfide
DBDS can be synthesized through various methods, including the reaction of benzyl chloride with hydrogen sulfide in the presence of phase transfer catalysts. This method has been shown to enhance conversion rates and selectivity for DBDS production, making it a valuable compound in industrial chemistry .
1.2 Use as a Sulfur Source
DBDS serves as an important sulfur source in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds. Its utility arises from its ability to undergo oxidation and participate in various chemical reactions, such as the formation of disulfides from thiols .
Biomedical Applications
2.1 Antitumor Activity
Recent studies have demonstrated that DBDS exhibits tumor growth inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and SNU C5 (liver cancer). The compound's disulfide functional group is believed to play a crucial role in its biological activity, potentially making it a candidate for further pharmacological development .
2.2 Radiolabeling for Imaging
DBDS has been synthesized with radioiodine labels for use in imaging studies. This application allows for the tracking of DBDS uptake in cancer cells via thiol-disulfide exchange mechanisms, facilitating research into tumor biology and treatment efficacy .
Industrial Applications
3.1 Transformer Oil Additive
DBDS is used as an additive in transformer oils to enhance performance and longevity. Its presence helps stabilize the oil against degradation and improves electrical insulation properties, which is critical in maintaining transformer efficiency .
3.2 Desulfurization Processes
The extraction of DBDS from transformer oils has been studied extensively, particularly using ionic liquids as extractants. These processes are essential for reducing corrosive sulfur compounds in insulating oils, thereby preventing equipment failure and extending service life .
Material Science
4.1 Adsorption Studies
Research utilizing density functional theory (DFT) has explored the adsorption behavior of DBDS on copper surfaces, revealing insights into its potential applications in corrosion inhibition and material stabilization . The findings indicate that DBDS can interact with metal surfaces through both physisorption and chemisorption mechanisms.
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as a sulfur source; synthesized via benzyl chloride and hydrogen sulfide reactions |
| Biomedical Research | Exhibits antitumor activity; used in radiolabeling for imaging studies |
| Industrial Use | Additive in transformer oils; involved in desulfurization processes |
| Material Science | Studied for adsorption on metal surfaces; potential corrosion inhibitor |
Case Studies
Case Study 1: Antitumor Effects of DBDS
A study published in 2004 evaluated the antitumor effects of various this compound analogues on cancer cell lines. The results indicated that DBDS showed comparable inhibitory effects to known anticancer agents, suggesting potential therapeutic applications .
Case Study 2: DBDS in Transformer Oils
Research investigating the extraction of DBDS from transformer oils using ionic liquids demonstrated that specific ionic liquid formulations could achieve over 90% removal efficiency of DBDS while maintaining oil quality. This highlights the compound's significance in industrial applications where sulfur content must be controlled .
Mechanism of Action
Mechanism:
Oxidation: Dibenzyl disulfide undergoes oxidation to form sulfoxides and sulfones. The sulfur atoms in the disulfide bridge are the primary sites of oxidation.
Reduction: The disulfide bond is cleaved during reduction, forming two thiol groups.
Substitution: In substitution reactions, the disulfide bond is broken, and the sulfur atoms form new bonds with nucleophiles.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of DBDS and Related Sulfur Compounds
| Compound | Molecular Formula | Sulfur Atoms | Key Structural Features |
|---|---|---|---|
| Dibenzyl disulfide (DBDS) | C₁₄H₁₄S₂ | 2 | Two benzyl groups, disulfide bond |
| Dibenzyl trisulfide (DBTS) | C₁₄H₁₄S₃ | 3 | Three sulfur atoms in chain |
| Dibenzyl tetrasulfide (DBTTS) | C₁₄H₁₄S₄ | 4 | Four sulfur atoms in chain |
| Diallyl disulfide | C₆H₁₀S₂ | 2 | Allyl groups instead of benzyl |
| Dibenzyl sulfide | C₁₃H₁₂S | 1 | Single sulfur atom, no disulfide bond |
| Hexadecyl mercaptan | C₁₆H₃₄S | 1 | Long alkyl chain, thiol group |
| Benzothiophene | C₈H₆S | 1 | Aromatic sulfur heterocycle |
- Reactivity : DBDS undergoes thiol-disulfide exchange in biological systems and thermal decomposition on steel surfaces, forming protective sulfide films . In contrast, dibenzyl sulfide (single sulfur) lacks the disulfide bond’s redox activity, reducing its catalytic utility . Diallyl disulfide, with allyl groups, shows similar antitumor activity but higher volatility .
Table 2: Performance in Industrial Contexts
- Corrosion Mechanisms: DBDS reacts with copper in transformers, forming conductive Cu₂S deposits. This is exacerbated by local acidity and temperature, a process less pronounced in benzothiophene or monosulfides .
- Lubrication : DBDS forms robust tribochemical films on steel under high pressure, outperforming dibenzyl sulfide in wear reduction .
Thermal and Environmental Stability
- Thermal Degradation : DBDS decomposes at 150–200°C in transformer oils, releasing corrosive byproducts. Passivators like Irgamet 39 mitigate this by chelating copper . In contrast, dibenzyl sulfide decomposes at higher temperatures (>250°C) .
- Extraction: Acidic ionic liquids (e.g., FeCl₃/[BMIM]Cl) selectively extract DBDS from oils, a method less effective for non-aromatic sulfides like hexadecyl mercaptan .
Biological Activity
Dibenzyl disulfide (DBDS) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the synthesis, antioxidant properties, antimicrobial effects, and potential anticancer activity of DBDS, supported by relevant case studies and research findings.
This compound can be synthesized through various methods, including the reaction of benzyl chloride with sodium sulfide or through the oxidation of dibenzyl sulfide. Its chemical structure consists of two benzyl groups connected by a disulfide bond, which is crucial for its biological activity.
2. Antioxidant Activity
DBDS exhibits antioxidant properties , which have been extensively studied. Research indicates that at low concentrations (around 20 µM), DBDS demonstrates moderate antioxidant activity. However, at higher concentrations (50–100 µM), it can act as a pro-oxidant, potentially leading to oxidative stress in cells .
Table 1: Antioxidant Activity of this compound
| Concentration (µM) | Activity Type | Effect |
|---|---|---|
| 20 | Antioxidant | Moderate |
| 50-100 | Pro-oxidant | Induces oxidative stress |
3. Antimicrobial Activity
DBDS has shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL . The antifungal activity of DBDS is comparatively lower but still notable against certain yeast strains.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Activity Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 16-32 |
| Pseudomonas aeruginosa | Bacterial | 16-32 |
| Candida albicans | Fungal | >128 |
4. Anticancer Potential
Recent studies have explored the anticancer properties of DBDS. A study synthesized radioiodine-labeled DBDS to investigate its uptake in cancer cells (SNU C5 and MCF-7). The results indicated that DBDS could inhibit tumor growth comparable to other known anticancer agents like diallyl disulfide. The uptake mechanism was identified as a thiol-disulfide exchange process .
5. Case Studies and Research Findings
- Case Study on Antiradical Activity : A study evaluated the ability of DBDS to scavenge superoxide radicals. It was found that DBDS significantly reduced the generation rate of these radicals, indicating its potential to enhance antioxidant defenses in biological systems .
- In Vivo Studies : In vivo studies have demonstrated that DBDS can reduce oxidative stress markers in animal models, further supporting its role as an antioxidant and suggesting potential therapeutic applications in diseases characterized by oxidative stress .
Q & A
Q. What are the established methods for synthesizing and characterizing dibenzyl disulfide in laboratory settings?
DBDS can be synthesized via oxidative dimerization of benzyl thiol. For experimental validation, zirconium complexes (e.g., (MePMPMe)₂ZrBn₂) are reacted with DBDS under blue light to form new complexes, as confirmed by spectroscopic analysis (e.g., UV-Vis, NMR) . Control experiments, such as replacing sodium benzyl sulfothioate with DBDS, demonstrate its role as an intermediate in sulfur transfer reactions . Characterization should include purity validation via GC-MS or HPLC, with supporting data in supplementary materials .
Q. How can researchers detect and quantify DBDS in insulating oils, and what standards govern these methods?
The IEC 62697 standard prescribes analytical methods for DBDS detection in insulating liquids. Techniques include tandem mass spectrometry (e.g., ESI-MS) and GC-MS, with detection limits as low as 5 mg kg⁻¹. Calibration curves using certified reference materials (e.g., Sigma Aldrich DBDS, 99% purity) ensure accuracy. Contradictory findings on DBDS's role—corrosive vs. passivating—require contextual interpretation of concentration ranges (5–600 mg kg⁻¹) and metal interactions .
Q. What spectroscopic techniques are most effective for analyzing the electronic structure of DBDS?
Sulfur K-edge XANES spectroscopy reveals the unoccupied density of states (DOS) near the sulfur atoms in DBDS. Computational models (e.g., HCH calculations) match experimental spectra, showing double-peak white lines at ~2471–2473 eV. Comparative studies with diphenyl disulfide highlight differences in energy separation due to molecular orbital variations .
Advanced Research Questions
Q. How does DBDS participate in radical vs. non-radical reaction pathways in organometallic systems?
DBDS acts as a mild oxidant in zirconium-mediated reactions. Mechanistic studies using radical inhibitors (e.g., 2,6-di-tert-butylphenol) confirm non-radical pathways, with DBDS forming intermediates like sodium benzyl sulfothioate. Isotopic labeling (e.g., ³⁴S) and kinetic analyses are recommended to elucidate sulfur transfer mechanisms .
Q. What computational approaches best predict DBDS’s reactivity and intramolecular interactions?
Density functional theory (DFT) simulations of electrostatic potential (ESP) maps reveal intramolecular repulsion in DBDS’s disulfide bond. Comparative ESP analyses with dimethyl or diethyl disulfides show reduced steric hindrance in DBDS, favoring specific conformations. Hybrid functional calculations (e.g., B3LYP/6-311++G**) are advised for accuracy .
Q. How does DBDS influence copper sulfide formation in transformer oils, and how can this be mitigated?
DBDS reacts with copper conductors under thermal stress, forming conductive Cu₂S deposits. Mitigation strategies include adding metal passivators (e.g., Irgamet 39), which competitively adsorb onto copper surfaces. Electrochemical impedance spectroscopy (EIS) and accelerated aging tests (e.g., 120°C/72h) quantify passivator efficacy .
Q. What are the contradictions in DBDS’s reported biological roles, and how can researchers resolve them?
DBDS is identified as both a plant metabolite (e.g., in Petiveria alliacea) and an endogenous mammalian metabolite. Discrepancies arise from context-dependent bioactivity studies. Methodological reconciliation requires species-specific metabolomics (LC-MS/MS) and isotopic tracing to distinguish biosynthetic pathways .
Methodological Considerations
- Experimental Design : Include control reactions (e.g., radical inhibitors) and orthogonal validation (e.g., NMR + MS) for mechanistic studies .
- Data Interpretation : Address contradictions (e.g., DBDS as corrosive vs. passivating) by correlating concentration, environmental conditions, and coexisting additives .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data on synthesis, characterization, and computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
